molecular formula C8H10N2O2 B13160221 2-Propylpyrimidine-4-carboxylic acid

2-Propylpyrimidine-4-carboxylic acid

Cat. No.: B13160221
M. Wt: 166.18 g/mol
InChI Key: DJQZZWZWUKVDQP-UHFFFAOYSA-N
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Description

2-Propylpyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a propyl group at the second position and a carboxylic acid group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the carbonylation of substituted pyrimidines. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported to yield pyrimidine-4-carboxylic acids . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Propylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: Similar in structure but lacks the propyl group at the second position.

    2-Methylpyrimidine-4-carboxylic acid: Similar but has a methyl group instead of a propyl group at the second position.

    2-Ethylpyrimidine-4-carboxylic acid: Similar but has an ethyl group instead of a propyl group at the second position.

Uniqueness: 2-Propylpyrimidine-4-carboxylic acid is unique due to the presence of the propyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-propylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-2-3-7-9-5-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

DJQZZWZWUKVDQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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